molecular formula C15H12N2O4S2 B2533034 7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide CAS No. 622352-73-2

7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide

Cat. No. B2533034
CAS RN: 622352-73-2
M. Wt: 348.39
InChI Key: GMSPEPQBWHELJH-UHFFFAOYSA-N
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Description

7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide, also known as DTIC, is a synthetic compound. It has a molecular formula of C15H12N2O4S2 and an average mass of 348.397 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11O5S/c1-16-7-4-3-6-5-8 (11 (13)14)18-12 (15)9 (6)10 (7)17-2/h3-5,18H,1-2H3, (H,13,14) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H12N2O4S2 and an average mass of 348.397 Da . More specific physical and chemical properties, such as melting point, boiling point, or solubility, are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

One study involves the synthesis, characterization, antimicrobial evaluation, and docking studies of related compounds, demonstrating the process of creating complex molecules for potential therapeutic uses. The synthesis routes and biological evaluations suggest the importance of such compounds in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Analgesic Agents

Another research explores the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. The study highlights the potential of such compounds in pharmacological applications, pointing towards the therapeutic relevance of structurally complex molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Docking Studies

Research on the synthesis, characterisation, docking studies, and anti-microbial evaluation of related compounds further illustrates the application of computational methods in predicting the biological activity and effectiveness of novel compounds. Such studies are crucial for understanding the potential interactions between these molecules and biological targets (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Electrochemical and Optoelectronic Properties

The exploration of the synthesis, redox, structural, and optoelectronic properties of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives indicates the relevance of such compounds in developing molecular wires and materials for electronic applications. This research underscores the potential of complex organic molecules in advancing materials science and engineering (Wang, Pålsson, Batsanov, & Bryce, 2006).

Mechanism of Action

properties

IUPAC Name

7,8-dimethoxy-1-oxo-N-(1,3-thiazol-2-yl)isothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S2/c1-20-9-4-3-8-7-10(13(18)17-15-16-5-6-22-15)23-14(19)11(8)12(9)21-2/h3-7H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSPEPQBWHELJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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